An In-depth Technical Guide to 2,4-Dichloroquinoline: Chemical Properties and Structure
An In-depth Technical Guide to 2,4-Dichloroquinoline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 2,4-dichloroquinoline. The information is intended to support research and development activities in medicinal chemistry and materials science.
Chemical Structure and Identification
2,4-Dichloroquinoline is a heterocyclic aromatic organic compound. The structure consists of a quinoline (B57606) core, which is a bicyclic heteroaromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. In this specific isomer, two chlorine atoms are substituted at positions 2 and 4 of the quinoline ring system.
Below is a diagram illustrating the chemical structure of 2,4-dichloroquinoline.
Caption: Chemical structure of 2,4-dichloroquinoline.
Physicochemical Properties
A summary of the key physicochemical properties of 2,4-dichloroquinoline is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| IUPAC Name | 2,4-dichloroquinoline | [1] |
| CAS Number | 703-61-7 | [1] |
| Molecular Formula | C₉H₅Cl₂N | [1] |
| Molecular Weight | 198.05 g/mol | [1] |
| Melting Point | 52-54 °C | |
| Boiling Point | 282 °C | |
| Solubility | Soluble in chloroform (B151607) and methanol; Insoluble in water. | |
| Appearance | White to pale brown solid | |
| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)Cl)Cl | [1] |
| InChIKey | QNBJYUUUYZVIJP-UHFFFAOYSA-N | [1] |
Experimental Protocols
This section details the experimental procedures for the synthesis, purification, and characterization of 2,4-dichloroquinoline.
Synthesis of 2,4-Dichloroquinoline from 4-Hydroxy-2-quinolone
This protocol describes a common method for the synthesis of 2,4-dichloroquinoline starting from 4-hydroxy-2-quinolone using phosphorus oxychloride (POCl₃).
Materials:
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4-Hydroxy-2-quinolone
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Phosphorus oxychloride (POCl₃)
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Chloroform (CHCl₃)
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Ice
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Sodium carbonate (Na₂CO₃)
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Water
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Magnesium sulfate (B86663) (MgSO₄)
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Ethyl acetate (B1210297)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-2-quinolone in an excess of phosphorus oxychloride.
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Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Carefully pour the reaction mixture onto crushed ice to decompose the excess POCl₃. This should be done in a well-ventilated fume hood as it is a highly exothermic reaction and produces HCl gas.
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Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8.
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Extract the aqueous layer multiple times with chloroform.
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Combine the organic extracts and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography
The crude 2,4-dichloroquinoline can be purified by silica (B1680970) gel column chromatography.
Materials:
-
Crude 2,4-dichloroquinoline
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Silica gel (60-120 mesh)
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Hexane
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Ethyl acetate
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Chromatography column
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TLC plates and developing chamber
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UV lamp for visualization
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.
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Sample Loading: Dissolve the crude 2,4-dichloroquinoline in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate). Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). Gradually increase the polarity of the mobile phase to elute the desired compound.
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Fraction Collection: Collect the eluent in small fractions.
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Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified 2,4-dichloroquinoline.
Below is a workflow diagram for the synthesis and purification of 2,4-dichloroquinoline.
Caption: Workflow for the synthesis and purification of 2,4-dichloroquinoline.
Spectroscopic Characterization
The structure of synthesized 2,4-dichloroquinoline should be confirmed using various spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum will show signals corresponding to the aromatic protons on the quinoline ring. The chemical shifts and coupling patterns will be characteristic of the 2,4-dichloro substitution pattern.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule.
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Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as C-Cl stretching vibrations.
Biological Activity and Applications
While many quinoline derivatives are known for their broad range of biological activities, including antimalarial, anticancer, and antibacterial properties, the specific biological profile of 2,4-dichloroquinoline is less extensively studied compared to its isomers like 4,7-dichloroquinoline.[2] It primarily serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be a precursor for the synthesis of various substituted quinolines by nucleophilic substitution reactions at the 2- and 4-positions. Some quinoline-based compounds have been investigated as enzyme inhibitors, for example, targeting DNA methyltransferases.[3]
The following diagram illustrates the logical relationships in the study of 2,4-dichloroquinoline, from its preparation to its potential applications as a chemical building block.
Caption: Logical relationships in the study and application of 2,4-dichloroquinoline.
Safety and Handling
2,4-Dichloroquinoline is classified as toxic if swallowed, causes skin irritation, and causes serious eye damage.[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 2,4-Dichloroquinoline | C9H5Cl2N | CID 607503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
